Citalopram-d6 N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

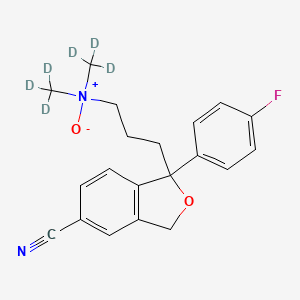

Structure

3D Structure

Properties

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Citalopram-d6 N-oxide: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions. One of its metabolites is Citalopram N-oxide, formed through the oxidation of the tertiary amine in the citalopram molecule.[][4] The isotopically labeled version, Citalopram-d6 N-oxide, serves as an invaluable tool, primarily as an internal standard, in bioanalytical assays for the accurate quantification of citalopram and its metabolites in biological matrices.[] This guide provides a comprehensive overview of this compound, covering its chemical identity, properties, a plausible synthesis pathway, and a detailed protocol for its application in pharmacokinetic studies.

Part 1: Chemical Identity and Physicochemical Properties

This compound is the deuterated form of Citalopram N-oxide, with six deuterium atoms replacing six hydrogen atoms on the dimethylamino group. This isotopic labeling provides a distinct mass difference, essential for its use as an internal standard in mass spectrometry-based assays, without significantly altering its chemical behavior.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 1189652-54-7 | N/A |

| Chemical Name | 1-[3-(Dimethyl-d6-amino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N-oxide | N/A |

| Molecular Formula | C₂₀H₁₅D₆FN₂O₂ | N/A |

| Molecular Weight | 346.43 g/mol | N/A |

| Appearance | White to off-white solid (inferred from Citalopram N-oxide) | [] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (inferred from Citalopram) | [5] |

| Storage | 2-8°C, hygroscopic, under inert atmosphere, protected from light | [] |

The physicochemical properties of this compound are expected to be very similar to its non-deuterated analog, Citalopram N-oxide.

Table 2: Computed Physicochemical Properties of Citalopram N-oxide

| Property | Value | Source |

| Molecular Weight | 340.39 g/mol | [] |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Topological Polar Surface Area | 51.1 Ų | [4] |

Part 2: Synthesis of this compound

Plausible Synthesis Pathway:

The most direct route is the oxidation of Citalopram-d6 using a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The choice of reagent and reaction conditions is critical to maximize yield and purity.

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve Citalopram-d6 in a suitable organic solvent such as dichloromethane (DCM) or acetone. The choice of solvent is crucial for ensuring the solubility of the starting material and compatibility with the oxidizing agent.

-

Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermic nature of the oxidation reaction and minimize the formation of byproducts.

-

Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) dropwise to the cooled Citalopram-d6 solution while stirring. The slow addition helps to maintain a controlled reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material.

-

Quenching: Once the reaction is complete, quench any remaining oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Perform a liquid-liquid extraction to separate the product from the aqueous layer. Use a suitable organic solvent like DCM.

-

Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure product.

Part 3: Application as an Internal Standard in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) for the quantification of citalopram and its metabolites in biological samples using LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to higher accuracy and precision.

Experimental Workflow for Sample Analysis:

Caption: Workflow for bioanalytical quantification using this compound as an internal standard.

Detailed LC-MS/MS Protocol:

This protocol is a composite based on established methods for citalopram analysis and is adaptable for specific laboratory instrumentation.[1][7]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of biological matrix (e.g., plasma), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Citalopram: Q1: 325.2 -> Q3: 109.1

-

Citalopram N-oxide: Q1: 341.2 -> Q3: (To be determined experimentally, likely a fragment corresponding to the loss of the N-oxide group and/or other characteristic fragments).

-

This compound (IS): Q1: 347.2 -> Q3: (To be determined experimentally, should be analogous to the non-deuterated N-oxide transition).

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, nebulizer gas, and source temperature according to the specific instrument.

-

Part 4: Metabolic Context

Citalopram is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[8] The main metabolic pathways are N-demethylation to desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), and to a lesser extent, N-oxidation to Citalopram N-oxide.[8][9] The formation of Citalopram N-oxide is primarily mediated by CYP2D6.[] While the pharmacological activity of Citalopram N-oxide is considered to be significantly less than the parent drug, its quantification is important for a complete understanding of the drug's disposition and for phenotyping studies of CYP2D6 activity.[10]

Metabolic Pathway of Citalopram:

Caption: Major metabolic pathways of Citalopram.

Conclusion

This compound is a critical analytical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods for citalopram and its metabolites. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis route, and a detailed protocol for its application, offering a valuable resource for drug development professionals.

References

-

A simple method for quantification of citalopram in mice plasma and hair was developed and validated using liquid chromatography tandem mass spectrometry (LC–MS/MS). ResearchGate. [Link]

-

Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. ACS Publications. [Link]

-

Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. PubMed. [Link]

-

Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. PMC. [Link]

-

Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. PMC. [Link]

-

Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. NIH. [Link]

-

Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. MDPI. [Link]

-

Citalopram N-oxide. PubChem. [Link]

-

Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans. PubMed. [Link]

-

PharmGKB summary: citalopram pharmacokinetics pathway. PMC. [Link]

-

Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. ResearchGate. [Link]

-

Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. DTIC. [Link]

-

Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]

-

Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. Xenobiotica. [Link]

-

Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. PMC. [Link]

-

Enantioselective Analysis of Citalopram and Escitalopram in Postmortem Blood Together with Genotyping for CYP2D6 and CYP2C19. ResearchGate. [Link]

Sources

- 1. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 4. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Pathway of Citalopram N-Oxide Formation

[1][2]

Executive Summary

Citalopram N-oxide is a minor, polar metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. Unlike the primary metabolic route (N-demethylation) which yields the pharmacologically active desmethylcitalopram (DCT), N-oxide formation represents a deactivation pathway.[1]

Crucially, while tertiary amine N-oxygenation is typically attributed to Flavin-containing Monooxygenases (FMOs), citalopram N-oxide formation is distinctively mediated by Cytochrome P450 2D6 (CYP2D6) .[1][2] This guide details the mechanistic basis of this reaction, its stereoselective nature favoring the R-enantiomer, and provides a self-validating LC-MS/MS protocol for its quantification.[1]

Mechanistic Enzymology & Stereochemistry

The Enzyme Controversy: FMO vs. CYP2D6

In general xenobiotic metabolism, the N-oxygenation of tertiary amines is the canonical domain of FMO3. However, citalopram presents a significant exception to this rule.

-

Primary Pathway (N-Demethylation): Mediated by CYP2C19 (major) and CYP3A4 (minor).[1] This retains the pharmacological activity.[3][4]

-

N-Oxidation Pathway: Mediated exclusively by CYP2D6 .[1][2][]

Expert Insight: The involvement of CYP2D6 is critical for experimental design. Using non-specific FMO inhibitors (e.g., methimazole) will not suppress citalopram N-oxide formation.[1][2] Instead, potent CYP2D6 inhibitors like quinidine must be used to validate this pathway in liver microsomes.

Stereoselectivity

Citalopram is a racemate (R/S), but the therapeutic activity resides in S-citalopram (Escitalopram).[1][6] The metabolic clearance is highly stereoselective:

-

S-Citalopram: Preferentially cleared via N-demethylation by CYP2C19 .[1][2]

-

Consequence: The formation of Citalopram N-oxide is stereoselective for the R-enantiomer .[1] In extensive metabolizers (EM), plasma concentrations of the N-oxide are often low, but they may serve as a specific biomarker for CYP2D6 activity relative to the R-citalopram load.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of citalopram, highlighting the enzyme-specific branching between bioactivation (demethylation) and deactivation (N-oxidation).

Figure 1: Divergent metabolic pathways of Citalopram enantiomers. Note the R-enantiomer bias for the CYP2D6-mediated N-oxide formation.[1][2]

Experimental Protocol: Identification & Quantification

To study this pathway, researchers must differentiate the N-oxide (M+16 Da) from hydroxylated metabolites (also M+16 Da).[1] The following LC-MS/MS protocol ensures specificity.

Sample Preparation (In Vitro Microsomal Incubation)

Objective: Confirm CYP2D6 dependence.[1]

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Inhibitor Pre-incubation (Critical Step):

-

Reaction: Initiate with NADPH (1 mM). Incubate 30 min at 37°C.

-

Termination: Ice-cold Acetonitrile containing Internal Standard (e.g., Citalopram-d6).

LC-MS/MS Quantification Method

System: Triple Quadrupole MS (ESI Positive Mode). Chromatography: C18 Reverse Phase (High pH stability preferred to retain basic amines).[1]

Transition Table:

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) | Rationale |

| Citalopram | 325.2 [M+H]+ | 109.0 | 262.1 | 25 | Fluorophenyl fragment |

| Citalopram N-Oxide | 341.2 [M+H]+ | 109.0 | 262.1 | 28 | Retains fluorophenyl; +16 Da on parent |

| Desmethylcitalopram | 311.2 [M+H]+ | 109.0 | 262.1 | 25 | Loss of -CH3 from parent |

Note: The N-oxide may exhibit a distinct retention time shift (eluting earlier than parent) due to increased polarity from the N-O bond.[1]

Data Interpretation[1][6][7][8][9]

-

Validation: If the N-oxide peak (341.2 -> 109.[1][2]0) is suppressed by >80% with Quinidine but unaffected by Methimazole, the CYP2D6 mechanism is confirmed.

-

False Positives: Ensure separation from hydroxylated metabolites (also m/z 341). Hydroxylated variants typically show different fragmentation patterns (e.g., shift in the 109 fragment if the hydroxylation is on the fluorophenyl ring).

Clinical & Toxicological Implications

Pharmacogenetics

Because CYP2D6 is highly polymorphic, the formation of citalopram N-oxide is subject to significant inter-individual variability:

-

Poor Metabolizers (PM): Will show negligible N-oxide formation.[1][2] This shunts more R-citalopram towards N-demethylation or renal excretion.[1][2]

-

Ultrarapid Metabolizers (UM): May exhibit elevated N-oxide ratios, potentially altering the S/R efficacy ratio in plasma.

Toxicology

Citalopram N-oxide is generally considered inactive and non-toxic at therapeutic levels.[1] However, in cases of overdose, the saturation of the major CYP2C19 pathway may force flux through CYP2D6, disproportionately increasing N-oxide levels. Unlike some N-oxides (e.g., clozapine N-oxide) which can revert to the parent drug in vivo, citalopram N-oxide is a stable terminal metabolite excreted in urine.[1][2]

References

-

Linnet, K. & Olesen, O. V. (1997). Metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes. Pharmacology & Toxicology.

-

Significance: Establishes CYP2D6 as the exclusive catalyst for N-oxide formation.[1][]

-

-

Rochat, B., Amey, M., & Baumann, P. (1995).

- Significance: details the stereoselective clearance and detection of metabolites.

-

Krueger, S. K. & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism.[2] Pharmacology & Therapeutics.[1][7]

- Significance: General review of FMOs, providing context for why Citalopram is an exception to the FMO N-oxygen

-

Dalgaard, L. & Larsen, C. (1999). Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides.[1][2] Xenobiotica.

- Significance: Identifies the N-oxide as a urinary metabolite and confirms mass balance.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Differential Profiling: Citalopram-d6 N-Oxide vs. Desmethylcitalopram

Technical Guide on Metabolic Fate, Analytical Interference, and Quantification Strategies

Executive Summary

In the bioanalysis of citalopram (CIT), researchers often encounter a dichotomy between its primary pharmacologically active metabolite, Desmethylcitalopram (DCT) , and its oxidative impurity/metabolite, Citalopram N-oxide (CIT-N-ox) . While DCT represents the major CYP450-mediated metabolic pathway, CIT-N-ox presents a unique analytical challenge due to its thermal instability and potential for in-source reduction during LC-MS/MS analysis.

This guide delineates the mechanistic differences between these two entities and establishes a robust protocol for their simultaneous quantification. It specifically addresses the critical role of Citalopram-d6 N-oxide —not merely as a reference standard, but as a compensatory tool for correcting ionization suppression and in-source degradation.

Part 1: Metabolic & Mechanistic Context

To accurately analyze these compounds, one must first distinguish their origins and stability profiles.[1][2]

The Divergent Pathways

Citalopram undergoes biotransformation via two distinct mechanisms. The ratio of these metabolites is often used in mass balance studies and phenotype profiling.

-

Desmethylcitalopram (DCT):

-

Mechanism: N-demethylation via CYP2C19 (major), CYP3A4, and CYP2D6.[3][4]

-

Relevance: It is the primary active metabolite. It is stable in biological matrices and retains pharmacological activity (SSRI potency).[5]

-

Mass Shift: Loss of a methyl group (

), resulting in a mass decrease of 14 Da relative to the parent.

-

-

Citalopram N-oxide (CIT-N-ox):

-

Mechanism: N-oxygenation, primarily mediated by Flavin-containing Monooxygenases (FMO) or as a degradation product (oxidative stress/photolysis).

-

Relevance: Generally considered a minor metabolite or impurity.

-

Critical Instability: It contains a coordinate covalent bond between nitrogen and oxygen. This bond is thermally labile.[6]

-

Mass Shift: Addition of an oxygen atom, resulting in a mass increase of 16 Da relative to the parent.

-

Visualization of Metabolic Fate

Figure 1: Divergent metabolic pathways of Citalopram. Note the red dotted line indicating the analytical risk of N-oxide reverting to parent during analysis.

Part 2: The Analytical Challenge (The "N-Oxide Problem")

The core reason for comparing these two metabolites lies in their behavior during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In-Source Reduction

While DCT behaves predictably, CIT-N-ox is prone to In-Source Reduction . In the high-temperature environment of an Electrospray Ionization (ESI) source, the oxygen atom can be cleaved.

-

The Consequence: The mass spectrometer detects the reduced N-oxide as the parent drug (Citalopram).

-

The Error: If CIT-N-ox is not chromatographically separated from Citalopram, the signal for the N-oxide will co-elute and be misidentified as the parent, leading to an overestimation of Citalopram concentration .

The Role of this compound

This is where the specific deuterated standard becomes non-negotiable.

-

Why not use Citalopram-d6? If you use the parent internal standard (Citalopram-d6) to quantify the N-oxide, you fail to account for the specific instability of the N-oxide bond.

-

The Solution: This compound mimics the analyte perfectly. If 20% of your CIT-N-ox degrades in the source, 20% of your this compound will also degrade. The ratio remains constant, ensuring accurate quantification despite the instability.

Part 3: Experimental Protocol

This protocol is designed to separate Parent, DCT, and N-oxide, preventing isobaric crosstalk and ensuring accurate quantification using the d6-N-oxide standard.

Reagents & Standards

-

Analytes: Citalopram HBr, Desmethylcitalopram HCl, Citalopram N-oxide.

-

Internal Standards (IS):

-

For Parent/DCT: Citalopram-d6

-

For N-oxide: This compound (Critical)

-

Step 1: Sample Preparation (Protein Precipitation)

Avoid Liquid-Liquid Extraction (LLE) at high pH, as this can artificially induce N-oxide degradation or back-conversion.

-

Aliquot 50 µL of plasma/serum into a 96-well plate.

-

Add 20 µL of Combined IS Working Solution (containing both Citalopram-d6 and this compound in methanol).

-

Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer supernatant to a clean plate and dilute 1:1 with water (to match initial mobile phase).

Step 2: LC-MS/MS Conditions

Chromatographic Separation is Mandatory. You cannot rely on mass difference alone due to the in-source reduction risk.

| Parameter | Setting | Rationale |

| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50mm, 1.7 µm) | Phenyl phases often provide better selectivity for polar N-oxides. |

| Mobile Phase A | 10mM Ammonium Formate (pH 3.5) | Low pH stabilizes the N-oxide; Ammonium formate buffers ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic modifier. |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |

| Gradient | 5% B to 95% B over 4 mins | Fast gradient, but ensure N-oxide elutes before Parent. |

Step 3: MS/MS Transitions (MRM)

| Analyte | Precursor (m/z) | Product (m/z) | Type | Note |

| Citalopram | 325.2 | 262.1 | Quant | Loss of dimethylamine |

| Desmethylcitalopram | 311.2 | 262.1 | Quant | Common fragment with parent |

| Citalopram N-oxide | 341.2 | 58.0 | Quant | Characteristic amine oxide fragment |

| This compound | 347.2 | 64.0 | IS | Matches N-oxide shift |

Part 4: Data Interpretation & Validation

Chromatographic Resolution Check

Before running samples, inject a mixture of Citalopram and Citalopram N-oxide.

-

Requirement: Baseline resolution (Rs > 1.5).

-

Failure Mode: If they co-elute, the N-oxide's in-source conversion to parent (m/z 325.2) will add to the actual parent signal.

Quantitative Logic

Calculate concentrations using the area ratio of the analyte to its specific internal standard.

Using the d6-N-oxide here automatically corrects for any thermal degradation that occurred in the source, as the IS degrades at the same rate.

Workflow Diagram

Figure 2: Analytical workflow emphasizing the dual Internal Standard strategy.

References

-

Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.

-

Rochat, B., et al. (2018). The role of N-oxide metabolites in drug development and their analysis by LC-MS. Bioanalysis.

-

Toronto Research Chemicals. (n.d.). Citalopram N-Oxide and Deuterated Standards: Product Information and Stability Data.

-

U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance.

-

Flockhart, D.A. (2007). Drug Interactions: Cytochrome P450 Drug Interaction Table. Indiana University School of Medicine.

Sources

An In-depth Technical Guide to the Structure and Stability of Deuterated Citalopram N-Oxide

Abstract

This technical guide provides a comprehensive analysis of the structure and stability of deuterated citalopram N-oxide, a key metabolite of the deuterated analog of the selective serotonin reuptake inhibitor (SSRI), citalopram. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and formulation development. By integrating fundamental principles of stereochemistry, kinetic isotope effects, and degradation pathways, this guide offers a robust framework for understanding and evaluating the stability of this important molecule. Detailed experimental protocols and data presentation formats are provided to support practical application in a laboratory setting.

Introduction: The Rationale for Deuteration and the Significance of the N-Oxide Metabolite

Citalopram is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[1] It is a racemic mixture of two enantiomers, (S)-citalopram (escitalopram), which is pharmacologically active, and (R)-citalopram.[2][3] The metabolism of citalopram is a critical determinant of its pharmacokinetic profile and involves several pathways, including N-demethylation to desmethylcitalopram and didesmethylcitalopram, and N-oxidation to citalopram N-oxide.[2][4] Citalopram N-oxide is a known human metabolite and a potential degradation product.[3][5]

The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a valuable tool in drug development to modulate pharmacokinetic properties. This approach, known as deuteration, can leverage the kinetic isotope effect (KIE) to slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond.[6] By retarding the rate of metabolism, deuteration can lead to improved metabolic stability, increased drug exposure, and potentially a more favorable dosing regimen.[6]

This guide focuses specifically on the N-oxide metabolite of deuterated citalopram. Understanding the structure and stability of this metabolite is crucial for a complete characterization of the deuterated drug's disposition in the body and for ensuring the quality and safety of the drug product.

Molecular Structure and Stereochemistry

The chemical structure of citalopram features a chiral center, leading to the existence of two enantiomers.[3] The N-oxide metabolite also retains this chiral center.

2.1. Chemical Structure of Citalopram N-Oxide

The IUPAC name for citalopram N-oxide is 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide.[5] The formation of the N-oxide involves the oxidation of the tertiary amine group of citalopram.[]

2.2. Stereochemistry

Citalopram possesses one asymmetric center, and therefore, citalopram N-oxide also exists as a pair of enantiomers: (R)-citalopram N-oxide and (S)-citalopram N-oxide. The stereochemistry of the parent drug is retained in the N-oxide metabolite. The pharmacological and metabolic profiles of the enantiomers of citalopram are known to differ, and it is reasonable to expect that the stereochemistry of the N-oxide metabolite may also influence its biological properties and stability.[8][9]

2.3. Position of Deuterium Labeling

The position of deuterium substitution in a deuterated drug is a critical design element. For deuterated citalopram, labeling is typically at positions that are susceptible to metabolic attack. The primary metabolic pathways for citalopram involve N-demethylation, which is mediated by cytochrome P450 enzymes.[2] Therefore, deuteration of the N-methyl groups is a common strategy to slow down this process. For the purpose of this guide, we will consider deuteration at the N,N-dimethylamino moiety.

The Impact of Deuteration on Stability: The Kinetic Isotope Effect

The foundational principle behind the enhanced metabolic stability of deuterated drugs is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[6]

3.1. The Carbon-Deuterium Bond and Metabolic Stability

Due to its greater mass, deuterium forms a stronger covalent bond with carbon than hydrogen does.[6] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[6] In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[10] By replacing hydrogen with deuterium at a metabolic soft spot, the rate of that metabolic reaction can be significantly reduced.

3.2. KIE and the Stability of Deuterated Citalopram N-Oxide

While the primary application of the KIE in deuterated citalopram is to slow N-demethylation, it can also influence the formation and potentially the degradation of the N-oxide metabolite. The N-oxidation of tertiary amines is also an enzymatic process, and if a C-H bond cleavage is involved in the rate-limiting step of any degradation pathway of the N-oxide, deuteration could enhance its stability.

Stability Profile of Deuterated Citalopram N-Oxide

The stability of deuterated citalopram N-oxide is governed by its inherent chemical properties as a tertiary amine N-oxide and is influenced by environmental factors such as pH, temperature, and light.

4.1. General Stability of Tertiary Amine N-Oxides

Tertiary amine N-oxides are generally stable, polar, and water-soluble compounds.[11] However, they can be susceptible to certain degradation pathways:

-

Reduction: Amine N-oxides can be reduced back to the corresponding tertiary amine. This can occur in the presence of reducing agents.

-

Thermal Decomposition: At elevated temperatures (typically 150-200 °C), amine N-oxides can undergo a Cope elimination reaction to form a hydroxylamine and an alkene.[11]

-

Photodegradation: Exposure to light can induce degradation of amine N-oxides.[12]

4.2. pH-Dependent Stability

Amine N-oxides are weak bases with a pKb of around 4.5.[11] Their stability can be pH-dependent. At acidic pH, they are protonated to form cationic hydroxylamines, which can influence their degradation pathways and kinetics.

4.3. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways and for developing stability-indicating analytical methods.[13] Based on the known chemistry of citalopram and tertiary amine N-oxides, the following stress conditions are recommended for deuterated citalopram N-oxide:

| Stress Condition | Typical Parameters | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Potential for hydrolysis of the nitrile group and other acid-catalyzed degradations. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Hydrolysis of the nitrile group to a carboxamide or carboxylic acid.[3] |

| Oxidation | 3% H₂O₂ at room temperature | Further oxidation or degradation of the molecule. |

| Thermal Degradation | 105°C | Cope elimination, and other thermal decomposition reactions.[2] |

| Photodegradation | Exposure to UV and visible light | Photolytic cleavage and rearrangement reactions. Citalopram itself is known to degrade under photolytic conditions.[3] |

Experimental Protocols

5.1. Synthesis of Deuterated Citalopram N-Oxide

The synthesis of deuterated citalopram N-oxide can be achieved by the direct oxidation of deuterated citalopram.

-

Step 1: Synthesis of Deuterated Citalopram: Deuterated citalopram can be synthesized following established synthetic routes for citalopram, utilizing deuterated starting materials, such as deuterated dimethylamine.

-

Step 2: N-Oxidation: The deuterated citalopram is then oxidized to the corresponding N-oxide. A common method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.[14]

5.2. Characterization of Deuterated Citalopram N-Oxide

A combination of analytical techniques is essential for the comprehensive characterization of deuterated citalopram N-oxide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure. Deuterium NMR (²H NMR) is crucial for confirming the site and extent of deuteration.[15] The absence of a proton signal at the deuterated position in the ¹H NMR spectrum and the presence of a corresponding signal in the ²H NMR spectrum provide definitive evidence of successful labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which can provide further structural information and help in identifying degradation products.[15]

-

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is required for purity determination and for monitoring the stability of the compound. The method should be able to separate deuterated citalopram N-oxide from its potential impurities and degradation products.[16]

5.3. Stability Testing Protocol

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A).[1]

-

Long-Term Stability Testing: Samples are stored under recommended storage conditions (e.g., 25°C/60% RH) and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) to determine the shelf-life.

-

Accelerated Stability Testing: Samples are stored under stressed conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

Data Presentation and Visualization

6.1. Tabular Summary of Stability Data

| Time Point | Storage Condition | Assay (%) | Total Impurities (%) | Appearance |

| 0 | - | 99.8 | 0.2 | White to off-white powder |

| 3 months | 25°C/60% RH | 99.7 | 0.3 | No change |

| 3 months | 40°C/75% RH | 99.2 | 0.8 | No change |

| 6 months | 25°C/60% RH | 99.6 | 0.4 | No change |

| 6 months | 40°C/75% RH | 98.5 | 1.5 | Slight yellowing |

6.2. Diagrammatic Representations

Caption: Synthesis of Deuterated Citalopram N-Oxide.

Caption: Degradation Pathways of Deuterated Citalopram N-Oxide.

Conclusion

The structure and stability of deuterated citalopram N-oxide are critical parameters in the development of deuterated citalopram. A thorough understanding of its stereochemistry, the impact of the kinetic isotope effect, and its potential degradation pathways is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for the investigation of this molecule, from its synthesis and characterization to its stability assessment. The application of the principles and protocols outlined herein will support robust drug development programs and contribute to the successful advancement of deuterated pharmaceuticals.

References

-

ResearchGate. The chemical structure of citalopram | Download Scientific Diagram. Available at: [Link].

-

TIJER. Determination of Citalopram by RP-HPLC & it's stability indicative studies. Available at: [Link].

-

TSI Journals. A stability-indicating LC method for citalopram hydrobromide. Available at: [Link].

-

Amazon S3. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMU. Available at: [Link].

-

ResearchGate. Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study | Request PDF. Available at: [Link].

-

SciELO. Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Available at: [Link].

-

PubMed. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Available at: [Link].

- Google Patents. WO2001002383A2 - Process for the synthesis of citalopram.

-

Patsnap. Synthesis method of citalopram intermediate - Eureka. Available at: [Link].

-

Thieme. Product Class 3: Amine N-Oxides. Available at: [Link].

-

Wikipedia. Amine oxide. Available at: [Link].

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link].

-

PMC. Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. Available at: [Link].

-

PubChem. Citalopram N-oxide. Available at: [Link].

-

ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link].

-

PMC. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available at: [Link].

-

ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available at: [Link].

-

PMC. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available at: [Link].

-

Journal of Medicinal Chemistry. Deuterated Drugs: Isotope Distribution and Impurity Profiles. Available at: [Link].

-

Veeprho. Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Available at: [Link].

-

ResearchGate. Continuous flow synthesis of amine oxides by oxidation of tertiary amines. Available at: [Link].

-

ACS Publications. Amine Oxides. X. Thermal Decomposition of the N-Oxides and Methohydroxides of cis- and trans-N,N-Dimethyl-2-aminocyclohexanol and cis. Available at: [Link].

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link].

-

ResearchGate. Deuterated Drugs: Isotope Distribution and Impurity Profiles. Available at: [Link].

-

PMC. Deuterium in drug discovery: progress, opportunities and challenges. Available at: [Link].

-

Nanalysis. To D2O or not to D2O?. Available at: [Link].

-

University of Groningen. New synthetic approaches enabled by electrochemistry and a nanoporous gold catalyst Alipour Najmi Iranag. Available at: [Link].

-

ResearchGate. Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines. Available at: [Link].

-

KNEX. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link].

-

Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link].

-

SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link].

-

Khan Academy. Reaction of amines with nitrous acid| Amines | Class 12 | Chemistry. Available at: [Link].

-

Chemistry LibreTexts. 14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

NMR Spectroscopy. Available at: [Link]. -

ResearchGate. (PDF) Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Available at: [Link].

-

Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Available at: [Link].

-

PMC. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Available at: [Link].

-

MDPI. Metal-Organic Framework (UiO-66-NH 2 ) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Available at: [Link].

Sources

- 1. veeprho.com [veeprho.com]

- 2. tsijournals.com [tsijournals.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Amine oxide - Wikipedia [en.wikipedia.org]

- 12. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. resolvemass.ca [resolvemass.ca]

- 16. tijer.org [tijer.org]

An In-depth Technical Guide to the Role of CYP450 Enzymes in Citalopram Metabolism

Abstract

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and other psychiatric conditions. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP450) superfamily of enzymes. This technical guide provides a comprehensive examination of the specific CYP450 isozymes responsible for the biotransformation of citalopram, with a primary focus on the critical pathways of N-demethylation and N-oxidation. We will dissect the roles of CYP2C19, CYP3A4, and CYP2D6, explore the profound impact of genetic polymorphisms on metabolic variability, and detail the state-of-the-art in vitro methodologies used to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of citalopram metabolism to inform clinical practice, pharmacogenetic testing, and the development of novel therapeutics.

Introduction: The Clinical and Metabolic Context of Citalopram

Citalopram is administered as a racemic mixture of two enantiomers, R-citalopram and S-citalopram. The therapeutic activity, however, is almost exclusively attributed to the S-enantiomer, also marketed as escitalopram.[1] The clearance and, consequently, the systemic exposure to citalopram are highly variable among individuals, a phenomenon largely explained by differences in metabolic activity. The liver is the primary site of citalopram metabolism, where Phase I reactions mediated by CYP450 enzymes initiate its conversion into more hydrophilic compounds for subsequent excretion.[2][3]

The CYP450 system is a vast family of heme-containing monooxygenases responsible for the metabolism of a majority of clinically used drugs.[4][5][6] Understanding the specific contributions of each CYP isozyme to a drug's metabolism is paramount for predicting drug-drug interactions (DDIs), anticipating the effects of genetic variability, and optimizing therapeutic regimens.[5] This guide focuses on the oxidative pathways of citalopram, which are the rate-limiting steps in its elimination and the primary drivers of pharmacokinetic variability.

The Metabolic Landscape of Citalopram: Key Oxidative Pathways

The biotransformation of citalopram proceeds through several key oxidative steps, primarily N-demethylation, and to a lesser extent, N-oxidation and deamination. The major metabolic cascade involves the sequential removal of methyl groups from the tertiary amine side chain.

-

Primary N-demethylation: Citalopram is first metabolized to its primary active metabolite, desmethylcitalopram (DCT).

-

Secondary N-demethylation: DCT is further metabolized to didesmethylcitalopram (DDCT).

-

N-oxidation: A smaller fraction of citalopram can be converted to citalopram N-oxide.[1][7]

The resulting metabolites, DCT and DDCT, are significantly less potent as serotonin reuptake inhibitors and are not considered to contribute meaningfully to the overall clinical effect of the parent drug.[2][8] Therefore, the rate of N-demethylation is a critical determinant of the active drug's half-life and steady-state concentration.

Figure 1: Primary metabolic pathways of citalopram mediated by CYP450 enzymes.

The Enzymatic Players: Dissecting the Roles of Key CYP450 Isozymes

In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have successfully identified the specific isozymes responsible for citalopram's metabolism.[1][9] Three main enzymes—CYP2C19, CYP3A4, and CYP2D6—play distinct but overlapping roles.

CYP2C19: The Primary Catalyst and Source of Variability

CYP2C19 is unequivocally the most significant enzyme in the initial N-demethylation of citalopram to DCT.[1][2][8][10] Its prominence makes it the central factor in interindividual differences in citalopram clearance. The gene encoding CYP2C19 is highly polymorphic, leading to distinct metabolic phenotypes.[11][12]

-

Poor Metabolizers (PMs): Individuals with two no-function alleles (e.g., *2, *3) exhibit greatly reduced metabolism, leading to higher plasma concentrations of citalopram and an increased risk of side effects, such as QTc prolongation.[11]

-

Intermediate Metabolizers (IMs): Carriers of one no-function allele show reduced metabolic capacity compared to normal metabolizers.[11]

-

Normal (Extensive) Metabolizers (NMs): Individuals with two normal-function alleles have standard metabolic rates.

-

Ultrarapid Metabolizers (UMs): Carriers of increased-function alleles (e.g., *17) may have lower plasma concentrations, potentially leading to therapeutic failure at standard doses.[11][12]

The profound impact of CYP2C19 genotype on citalopram pharmacokinetics has led to the development of pharmacogenetic-based dosing guidelines by bodies such as the Clinical Pharmacogenetics Implementation Consortium (CPIC).[11]

CYP3A4: A Major Contributor to Demethylation

CYP3A4 also plays a primary role in the conversion of citalopram to DCT.[1][2][10][13] While CYP2C19 is often highlighted due to its polymorphic nature, the contribution of CYP3A4 to the overall intrinsic clearance is substantial.[9] Its high abundance in the human liver makes it a key pathway for citalopram metabolism, particularly when the CYP2C19 pathway is saturated or impaired. Co-administration of strong CYP3A4 inhibitors or inducers can therefore significantly alter citalopram plasma levels.

CYP2D6: A Dual Role in Secondary Demethylation and N-oxidation

CYP2D6 has a more complex, dual role. It contributes to a minor extent to the initial demethylation of citalopram.[1][10] However, its primary function is the second N-demethylation step: the conversion of DCT to DDCT.[1][8] Additionally, CYP2D6 is the main enzyme responsible for the formation of citalopram N-oxide.[1][7] Like CYP2C19, the CYP2D6 gene is also highly polymorphic, which can affect the metabolite ratios (DCT/DDCT) and potentially influence the overall metabolic profile, especially in individuals who are poor metabolizers for both CYP2C19 and CYP2D6.[1]

Quantitative Analysis: Enzyme Kinetics of Citalopram Demethylation

The relative contribution of each enzyme can be understood by examining their kinetic parameters, specifically the Michaelis-Menten constant (Kₘ), which reflects the enzyme's affinity for the substrate. A lower Kₘ value indicates a higher affinity. Studies with the active S-enantiomer (escitalopram) have elucidated these values.

| Enzyme | Kₘ (μM) for S-Citalopram → S-Desmethylcitalopram | Relative Contribution to Net Intrinsic Clearance |

| CYP2D6 | 29 | 28% |

| CYP2C19 | 69 | 37% |

| CYP3A4 | 588 | 35% |

| Data derived from in vitro studies with recombinant human CYPs.[9] |

Analysis: This data provides critical insight. Although CYP2D6 shows the highest affinity (lowest Kₘ) for escitalopram, its lower relative abundance compared to other CYPs in the liver means its overall contribution to the first demethylation step is less than that of CYP2C19 and CYP3A4.[9] Conversely, CYP3A4 has a very low affinity (high Kₘ) but its high hepatic concentration allows it to make a substantial contribution to clearance.[9] CYP2C19 strikes a balance of moderate affinity and abundance, positioning it as a key determinant of the metabolic rate.[9]

Experimental Protocols for Characterizing Citalopram Metabolism

Investigating the role of CYP450 enzymes in citalopram metabolism requires robust, validated in vitro systems. These assays are fundamental in drug development for reaction phenotyping (identifying which enzymes metabolize a drug) and for assessing DDI potential.

Figure 2: Standard experimental workflow for an in vitro CYP450 metabolism assay.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLMs)

Causality: This assay determines the overall rate of metabolism in a system containing a full complement of hepatic CYP enzymes, providing a measure of intrinsic clearance (CLᵢₙₜ).

Methodology:

-

Reagent Preparation:

-

Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a 10 mM stock solution of citalopram in DMSO.

-

Thaw pooled human liver microsomes (from multiple donors to average out variability) on ice. Dilute to a working concentration of 1 mg/mL in buffer.

-

-

Incubation:

-

In a 96-well plate, add the citalopram working solution to the microsomal suspension to achieve a final substrate concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution to a final concentration of 1 mM.

-

-

Time-Point Sampling & Reaction Termination:

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., clomipramine-d3) to terminate the reaction.[14]

-

-

Sample Processing:

-

Seal the termination plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.[15]

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the samples via LC-MS/MS to quantify the remaining concentration of citalopram at each time point. The rate of disappearance is used to calculate the metabolic half-life and intrinsic clearance.

-

Protocol 2: Reaction Phenotyping with Recombinant CYPs

Causality: This assay identifies the specific contribution of individual CYP isozymes to the metabolism of citalopram. It is the definitive method for confirming which enzymes are involved.

Methodology:

-

System Setup:

-

Incubation:

-

Incubate citalopram with each individual recombinant CYP enzyme separately under the same conditions (buffer, temperature, NADPH).

-

To determine enzyme kinetics (Kₘ and Vₘₐₓ), a range of citalopram concentrations (e.g., 0.5 µM to 500 µM) should be used.

-

-

Analysis:

-

Terminate the reactions at a fixed time point within the linear range of metabolite formation.

-

Quantify the formation of the primary metabolite (desmethylcitalopram) using a validated LC-MS/MS method.

-

Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Analytical Method: LC-MS/MS for Metabolite Quantification

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to accurately quantify citalopram and its metabolites (DCT, DDCT) in a complex biological matrix like a microsomal incubation.[18][19][20]

Methodology:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes to separate the parent drug from its more polar metabolites.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure specificity and accurate quantification.

-

Example Transition for Citalopram: m/z 325.2 → 262.1

-

Example Transition for Desmethylcitalopram: m/z 311.2 → 262.1

-

Conclusion and Future Directions

The metabolism of citalopram is a well-defined process orchestrated primarily by the CYP450 enzymes CYP2C19, CYP3A4, and CYP2D6. The N-demethylation pathway, catalyzed jointly by these enzymes, is the principal route of elimination and a major source of pharmacokinetic variability. This variability is driven significantly by common genetic polymorphisms in the CYP2C19 and CYP2D6 genes, a factor that underscores the critical importance of pharmacogenetics in optimizing citalopram therapy.

The in vitro experimental models detailed in this guide—utilizing human liver microsomes and recombinant CYP isozymes coupled with LC-MS/MS analysis—remain the gold standard for characterizing these metabolic pathways. These self-validating systems provide the foundational data necessary for predicting clinical outcomes, understanding drug-drug interaction risks, and guiding personalized medicine strategies. As the field advances, the integration of these robust in vitro data into sophisticated pharmacokinetic models will further enhance our ability to predict individual patient responses and ensure the safe and effective use of this vital antidepressant.

References

-

Mrazek, D. A., et al. (2011). CYP2C19 Variation and Citalopram Response. Personalized Medicine, 8(1), 59-67. Available at: [Link]

-

Mrazek, D. A., et al. (2011). CYP2C19 variation and citalopram response. PubMed. Available at: [Link]

-

Fisar, Z., et al. (2007). In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. PubMed. Available at: [Link]

-

Signatope. (2024). Advanced CYP450 Metabolism Assays. Pharma Industry Review. Available at: [Link]

-

Al-Sawalha, N. A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

-

Wikipedia. Citalopram. Available at: [Link]

-

Preskorn, S. H. (1997). Cytochrome P450 Enzymes and Psychopharmacology. ACNP. Available at: [Link]

-

Ji, Y., et al. (2013). The impact of CYP2C19 polymorphisms on citalopram metabolism in patients with major depressive disorder. PubMed. Available at: [Link]

-

Fabbri, C., & Serretti, A. (2015). PharmGKB summary: citalopram pharmacokinetics pathway. PMC - NIH. Available at: [Link]

-

Chang, Y. S., et al. (2014). Genetic Polymorphisms of Cytochrome P450 Enzymes Influence Metabolism of the Antidepressant Escitalopram and Treatment Response. ResearchGate. Available at: [Link]

-

von Moltke, L. L., et al. (2004). Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. ResearchGate. Available at: [Link]

-

MyDrugGenome. Citalopram (Celexa) – CYP2C19. Available at: [Link]

-

Wikipedia. Escitalopram. Available at: [Link]

-

Preissner, S. C., et al. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Hu, G. X., et al. (2016). Effect of CYP2D6 genetic polymorphism on the metabolism of citalopram in vitro. PubMed. Available at: [Link]

-

He, Y. J., et al. (2022). In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism. NIH. Available at: [Link]

-

Pistos, C., et al. (2010). Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. PubMed. Available at: [Link]

-

Shen, Y., et al. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. PMC - NIH. Available at: [Link]

-

Guengerich, F. P. (2003). Utility of recombinant cytochrome P450 enzymes: a drug metabolism perspective. PubMed. Available at: [Link]

-

Pistos, C., et al. (2010). Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study. ResearchGate. Available at: [Link]

-

ClinPGx. Citalopram and Escitalopram Pathway, Pharmacokinetics. Available at: [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

-

Shen, Y., et al. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers. Available at: [Link]

-

Wehry, A. M., et al. (2019). Influence of CYP2C19 Metabolizer Status on Escitalopram/Citalopram Tolerability and Response in Youth With Anxiety and Depressive Disorders. Frontiers. Available at: [Link]

-

Overø, K. F. (1978). Preliminary studies of the kinetics of citalopram in man. PubMed. Available at: [Link]

-

Ji, Y., et al. (2014). Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations. PubMed. Available at: [Link]

-

Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]

-

Sindrup, S. H., et al. (1999). Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. PMC - NIH. Available at: [Link]

-

Cyprotex. Microsomal Stability. Available at: [Link]

-

Pichini, S., et al. (2007). Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

-

ACS Publications. Analytical Chemistry Journal. Available at: [Link]

-

ClinPGx. Citalopram and Escitalopram Pathway, Pharmacokinetics. Available at: [Link]

-

Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Available at: [Link]

-

Berboso, M., et al. (2019). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. PubMed. Available at: [Link]

-

Shen, Y., et al. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. PubMed. Available at: [Link]

-

Brandl, R., et al. (2009). ASSAY TO STUDY DRUG-DRUG INTERACTIONS BETWEEN CITALOPRAME AND ADDITIONALLY PRESCRIBED PSYCHOTROPIC DRUGS IN HUMAN LIVER MICROSOMES. ResearchGate. Available at: [Link]

-

Wikipedia. Aripiprazole. Available at: [Link]

Sources

- 1. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citalopram - Wikipedia [en.wikipedia.org]

- 3. Escitalopram - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. metabolon.com [metabolon.com]

- 7. Effect of CYP2D6 genetic polymorphism on the metabolism of citalopram in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citalopram (Celexa) – CYP2C19 – MyDrugGenome [mydruggenome.org]

- 12. Frontiers | Influence of CYP2C19 Metabolizer Status on Escitalopram/Citalopram Tolerability and Response in Youth With Anxiety and Depressive Disorders [frontiersin.org]

- 13. CYP2C19 variation and citalopram response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]

- 20. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Identification and Quantification of Citalopram N-oxide in Human Plasma: A Bioanalytical Strategy

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The "Why" Behind the Method

In the landscape of pharmacokinetic and metabolic studies, the accurate identification of drug metabolites is not merely a regulatory checkbox; it is fundamental to understanding a drug's complete in vivo journey. Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism, forming several derivatives, including desmethylcitalopram (DCT), didesmethylcitalopram (DDCT), and citalopram N-oxide[1]. While the N-demethylated metabolites are well-studied, citalopram N-oxide, a product of N-oxidation, represents a key metabolic pathway that warrants rigorous analytical characterization[1][].

This guide eschews a generic template to provide a focused, technically robust strategy for the identification and quantification of citalopram N-oxide in human plasma. The causality behind each methodological choice is explained, reflecting a field-proven approach that ensures data integrity and regulatory compliance. We will construct a self-validating system, where quality checks and scientifically sound principles are embedded at every stage, from sample receipt to final data reporting.

Foundational Knowledge: Understanding the Analyte and its Matrix

A successful bioanalytical method is built upon a thorough understanding of the target analyte and the biological matrix in which it resides.

The Analyte: Citalopram N-oxide

Citalopram N-oxide is a human metabolite of citalopram, formed through the addition of an oxygen atom to the tertiary amine of the dimethylaminopropyl side chain[][3]. This conversion is a common metabolic route for compounds with tertiary amine moieties and can be mediated by Cytochrome P450 (CYP) enzymes and Flavin-Containing Monooxygenases (FMOs)[4][5][6]. While representing a smaller fraction of the excreted dose compared to other metabolites, its presence provides a more complete picture of citalopram's disposition[1].

Table 1: Physicochemical Properties of Citalopram and Citalopram N-oxide

| Property | Citalopram | Citalopram N-oxide | Source |

| CAS Number | 59729-33-8 | 63284-72-0 | [7][8] |

| Molecular Formula | C₂₀H₂₁FN₂O | C₂₀H₂₁FN₂O₂ | [7] |

| Molecular Weight | 324.4 g/mol | 340.39 g/mol | [3][7] |

| Appearance | Crystalline solid | White to Off-White Solid | [7][9] |

| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | [3][8] |

The Matrix: Human Plasma

Human plasma is a complex matrix containing proteins, lipids, salts, and endogenous small molecules. The primary challenge in analyzing plasma is to selectively extract the analyte of interest while minimizing interferences that can suppress or enhance the analyte signal during analysis—a phenomenon known as the "matrix effect." A robust sample preparation protocol is therefore non-negotiable.

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of drug metabolites in complex biological matrices, LC-MS/MS is the undisputed gold standard[10]. Its power lies in the combination of physical separation (LC) with mass-based detection (MS/MS), providing exceptional specificity.

Citalopram Metabolism Overview

The metabolic fate of citalopram in humans is multifaceted. The primary pathways involve N-demethylation and N-oxidation. Understanding this pathway is critical for designing a comprehensive analytical method that can, if necessary, simultaneously measure the parent drug and its key metabolites.

The Step-by-Step Protocol: A Self-Validating Workflow

This section details a complete, robust protocol for the quantification of citalopram N-oxide. Each stage includes embedded quality control measures.

Analytical Workflow Diagram

The entire process, from sample handling to final report, must be systematic and traceable.

Detailed Experimental Protocol

Objective: To accurately quantify citalopram N-oxide in human plasma.

Materials:

-

Human plasma (K₂EDTA)

-

Citalopram N-oxide reference standard

-

Isotopically labeled internal standard (IS), e.g., Citalopram-d6 N-oxide

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Type I, ultrapure)

Step 1: Preparation of Stock and Working Solutions

-

Prepare primary stock solutions (1 mg/mL) of citalopram N-oxide and the internal standard (IS) in methanol.

-

From the primary stocks, prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serial dilution in 50:50 methanol:water.

-

Prepare a separate IS working solution (e.g., 100 ng/mL).

Step 2: Sample Preparation (Protein Precipitation) Causality: Protein precipitation is selected for its speed, simplicity, and effectiveness in removing the majority of plasma proteins. Acetonitrile is a common choice as it efficiently denatures proteins and is compatible with reversed-phase chromatography[11][12].

-

Label 1.5 mL microcentrifuge tubes for blanks, zero standards, calibration standards (CS), quality controls (QC), and unknown samples.

-

Allow all plasma samples and QC samples to thaw completely at room temperature, followed by vortexing for 10 seconds.

-

To each tube, add 100 µL of the appropriate plasma sample (or blank matrix for CS).

-

Add 10 µL of the IS working solution to all tubes except the blank.

-

Add 300 µL of cold acetonitrile to all tubes.

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the precipitated protein[10][12].

-

Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials for injection.

Step 3: LC-MS/MS Analysis Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains citalopram N-oxide. A gradient elution with acetonitrile and water (acidified with formic acid) provides good peak shape and separation from potential interferences. Formic acid aids in the protonation of the analyte in the ESI source, enhancing signal intensity[11][13].

Table 2: Suggested LC-MS/MS Operating Parameters

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System |

| Column | Reversed-phase C18, e.g., Zorbax XDB C18 (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Citalopram N-oxide) | Q1: 341.2 -> Q3: 262.1 (Example - requires empirical optimization) |

| MRM Transition (IS) | Q1: 347.2 -> Q3: 268.1 (Example for d6-IS) |

| Source Temperature | 500 °C |

| Collision Gas | Argon |

Note on MRM Transitions: The specific precursor (Q1) and product (Q3) ions must be determined empirically by infusing the reference standard. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID). The transition m/z 325 -> 109 is well-documented for the parent citalopram[11][13]. For the N-oxide, deoxygenation in the source can sometimes be observed, but a characteristic fragmentation should be chosen for quantification.

Method Validation: Establishing Trustworthiness

The protocol is only trustworthy if it has been rigorously validated according to established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[14][15].

Table 3: Summary of Key Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Ensure no interference from endogenous components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |

| Linearity & Range | Establish the concentration range over which the method is accurate and precise. | Calibration curve with ≥6 non-zero points; correlation coefficient (r²) > 0.99. |

| Accuracy & Precision | Determine the closeness of measured values to the true value and the variability of the measurements. | Replicate analyses (n≥5) of QCs at ≥3 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response; Accuracy within ±20%, Precision ≤20%. |

| Matrix Effect | Assess the signal suppression or enhancement caused by the plasma matrix. | Calculated matrix factor should be consistent across different lots of plasma. |

| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Data Interpretation and Reporting

Following successful validation, the method can be applied to study samples.

-

System Suitability: Before each analytical run, inject a system suitability standard to confirm instrument performance.

-

Run Acceptance: Each run must include a calibration curve and at least two sets of QCs (LQC, MQC, HQC). The run is accepted if the calibrators meet linearity criteria and at least 2/3 of the QC samples (and at least 50% at each level) are within ±15% of their nominal values.

-

Quantification: The concentration of citalopram N-oxide in unknown samples is calculated from the calibration curve using the peak area ratio of the analyte to the IS.

Conclusion

This guide provides a comprehensive and scientifically-grounded framework for the identification and quantification of citalopram N-oxide in human plasma. By integrating a deep understanding of the analyte's chemistry with the robust capabilities of LC-MS/MS and adhering to stringent validation principles, researchers can generate high-quality, reliable, and defensible data. This approach not only satisfies regulatory expectations but also upholds the highest standards of scientific integrity, ensuring that the resulting pharmacokinetic data accurately reflects the metabolic profile of citalopram in vivo.

References

-

Title: Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study Source: ResearchGate URL: [Link]

-

Title: [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] Source: PubMed URL: [Link]

-

Title: Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics Source: PMC - PubMed Central URL: [Link]

-

Title: Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides Source: Taylor & Francis Online URL: [Link]

-

Title: In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations Source: PubMed URL: [Link]

-

Title: Cas 63284-72-0,Citalopram N-Oxide Source: LookChem URL: [Link]

-

Title: Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation Source: ResearchGate URL: [Link]

-

Title: Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]

-